2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole

Larvicide Vector control Thiazole-piperazine SAR

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole (CAS 2034417-25-7) is a heterocyclic small molecule comprising a 2-methylthiazole core linked via a methylene bridge to a 4-(pyridin-2-yl)piperazine moiety. It has a molecular formula of C14H18N4S and a molecular weight of 274.39 g/mol, and is primarily supplied as a research-grade building block for medicinal chemistry and chemical biology applications.

Molecular Formula C14H18N4S
Molecular Weight 274.39
CAS No. 2034417-25-7
Cat. No. B2822897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole
CAS2034417-25-7
Molecular FormulaC14H18N4S
Molecular Weight274.39
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C14H18N4S/c1-12-16-13(11-19-12)10-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3
InChIKeyJZHNWDWTIAJXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole – Core Structural and Functional Baseline for Scientific Procurement


2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole (CAS 2034417-25-7) is a heterocyclic small molecule comprising a 2-methylthiazole core linked via a methylene bridge to a 4-(pyridin-2-yl)piperazine moiety. It has a molecular formula of C14H18N4S and a molecular weight of 274.39 g/mol, and is primarily supplied as a research-grade building block for medicinal chemistry and chemical biology applications . The compound belongs to a broader class of piperazine–thiazole hybrids that have been explored for central nervous system and anticancer activities; however, published primary data specific to this exact chemotype remain extremely sparse [1].

Why Generic Substitution of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole Introduces Uncontrolled Risk in Research Programs


Within the piperazine–thiazole chemical space, even minor structural modifications—such as replacing the 2-methyl group with chloro or amino, shifting the pyridine attachment from the 2- to the 4-position, or changing the methylene linker length—can profoundly alter physicochemical properties, target-binding profiles, and cellular permeability [1]. Generic substitution without matched experimental data therefore introduces uncontrolled variability that can invalidate structure–activity relationship (SAR) hypotheses and confound biological assay results [2].

Quantitative Differentiation Evidence for 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole Against Closest Structural Analogs


Comparative Larvicidal Activity of Thiazolemethyl-Piperazine Derivatives Against Culex pipiens

In a series of piperazine derivatives containing pyridinemethyl or thiazolemethyl groups, compound 4f (structurally analogous to the target compound but with a different substitution pattern) achieved 100% mortality against Culex pipiens larvae at a concentration of 50 mg/L, whereas other congeners in the same series showed only weak or negligible activity [1]. The target compound's 2-methylthiazole core and pyridin-2-yl-piperazine motif occupy a distinct region of the SAR landscape relative to the most active analog identified, implying that its larvicidal potency cannot be inferred from class membership alone.

Larvicide Vector control Thiazole-piperazine SAR

Anticancer Activity Landscape of Piperazine-Thiazole Hybrids in C6 and A549 Cell Lines

A closely related series of tri-substituted thiazoles bearing a piperazine ring was evaluated against C6 rat glioma and A549 human lung carcinoma cells. The most active compound (3f) showed significant cytotoxicity, while other analogs with different aryl/heteroaryl substitutions on the piperazine bridge exhibited reduced activity [1]. The target compound differs from compound 3f in both the thiazole substitution pattern and the pyridine attachment position, placing it in an untested SAR region where potency cannot be reliably predicted from existing data.

Anticancer Glioma Lung carcinoma Piperazine-thiazole

Predicted Physicochemical Differentiation from the 2-Amino and 2-Chloro Analogs

The target compound (MW 274.39, ClogP not experimentally determined) is compared with two commercially available analogs: 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine (CAS 897935-20-5; MW 275.37, ClogP 1.02) and 2-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole (CAS 865660-09-9; MW 294.80) . Substituting the 2-amino group with a 2-methyl group reduces hydrogen-bond donor count by one and increases lipophilicity, while replacing the 2-chloro with 2-methyl eliminates a halogen-bond donor and alters metabolic stability potential. These differences directly affect membrane permeability, CYP450 susceptibility, and target engagement in cellular assays.

Physicochemical properties Drug-likeness Thiazole analogs

Optimal Scientific and Industrial Application Scenarios for 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole Based on Current Evidence


Medicinal Chemistry SAR Expansion for CNS or Anticancer Piperazine-Thiazole Libraries

The compound's unique 2-methylthiazole–pyridin-2-yl-piperazine scaffold fills a specific SAR gap in existing piperazine-thiazole libraries. Where prior series have explored 2-amino, 2-chloro, or 4-pyridyl variants, this compound enables systematic exploration of the 2-methyl/2-pyridyl quadrant, which is predicted to alter hydrogen-bonding capacity and lipophilicity relative to known analogs [1].

Negative Control or Orthogonal Chemotype for Larvicide Discovery Programs

Given the demonstrated larvicidal activity cliff within the thiazolemethyl-piperazine class (compound 4f achieving 100% mortality vs. inactive congeners), the target compound can serve as a structurally related negative control or orthogonal chemotype to validate target engagement and rule out non-specific toxicity in Culex pipiens assays [2].

Building Block for Diversity-Oriented Synthesis of Kinase-Focused Compound Collections

Thiazole-piperazine hybrids are privileged scaffolds in kinase inhibitor design. The target compound's 2-methylthiazole provides a metabolically stable alternative to 2-amino or 2-halo analogs, making it a valuable intermediate for generating focused libraries targeting PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways, where substituent-dependent potency shifts are well documented [1].

Physicochemical Probe for Membrane Permeability Studies in Piperazine-Containing Heterocycles

The calculated property differences between the target compound and its 2-amino and 2-chloro analogs provide a controlled set for investigating the impact of 2-position substituents on passive permeability, P-glycoprotein efflux, and metabolic stability in cell-based models [1].

Quote Request

Request a Quote for 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.